N-allyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
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Overview
Description
Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
Pyrazoles are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Scientific Research Applications
Synthesis and Cyclization Reactions : N-allyl-5-amino-1H-pyrazole-4-carboxamides, which are structurally related to the compound , have been studied for their ability to undergo electrophilic cyclization. This process yields various derivatives with potential biological activities (Bondarenko et al., 2015).
Inhibition of CARM1 : Derivatives of N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, including those with a thiophene fragment, have been synthesized as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1), an enzyme implicated in various biological processes (Allan et al., 2009).
Antifungal Activities : Certain N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have shown moderate antifungal activities, offering potential for agricultural applications (Wu et al., 2012).
Diverse Biological Activities : A range of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides have been synthesized, with some compounds displaying toxic effects to C. elegans, indicating their biological activity potential (Donohue et al., 2002).
Nematocidal and Fungicidal Potential : Synthesized 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives exhibit nematocidal activity against M. incognita and weak fungicidal activity, suggesting their use in pest control (Zhao et al., 2017).
Antimicrobial and Anti-inflammatory Agents : Thieno[2,3-c]pyrazole compounds, including those with carboxamide groups, have demonstrated significant antibacterial and anti-fungal properties. Some also exhibit high anti-inflammatory activity (El-Dean et al., 2015).
Insecticidal Activities : Novel 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have been synthesized and shown to have good insecticidal activities against various pests, highlighting their potential in agricultural pest management (Wu et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward certain enzymes by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds have been known to inhibit succinate dehydrogenase, the complex ii in the mitochondrial respiration chain .
Pharmacokinetics
The presence of a -cf3 group in similar compounds has been associated with improved drug potency .
Result of Action
Similar compounds have shown inhibitory activity against various pathogens .
Action Environment
It’s important to prevent such chemicals from entering drains as they could have adverse environmental impacts .
Properties
IUPAC Name |
1-methyl-N-prop-2-enyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3OS/c1-3-4-15-9(18)7-5-6-8(11(12,13)14)16-17(2)10(6)19-7/h3,5H,1,4H2,2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYSMKMNDPHVTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NCC=C)C(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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